molecular formula C21H45N5O11S B560677 Etimycin sulfate CAS No. 362045-44-1

Etimycin sulfate

Cat. No.: B560677
CAS No.: 362045-44-1
M. Wt: 575.7 g/mol
InChI Key: OEBISAUVQBGQKC-ZIZSAZPJSA-N
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Mechanism of Action

Target of Action

Etimycin sulfate, also known as Etimicin, primarily targets the 30S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. By interacting with this target, this compound can effectively inhibit bacterial protein synthesis, leading to the death of the bacteria.

Mode of Action

This compound interacts with its target, the 30S ribosomal subunit, by binding to it . This binding interferes with the mRNA binding and the acceptor tRNA site, thereby inhibiting protein synthesis in susceptible organisms

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information in the mRNA . This disruption affects the downstream effects of protein synthesis, leading to the death of the bacteria. The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound is a fourth-generation aminoglycoside, known for its high efficacy and low toxicity . It exhibits minimal nephrotoxicity and ototoxicity in rats following multi-dose administration . Pharmacokinetic studies in rats showed that this compound, like other aminoglycosides, accumulates in the kidney and inner ear, but to a lesser degree compared to other aminoglycosides . This suggests that this compound may have better bioavailability and less toxicity.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death . At the cellular level, this compound causes minimal damage to the mitochondrial complex and mitochondrial biogenesis . This is believed to be due to its lesser accumulation in the mitochondria of target cells, resulting in lesser inhibition of mitochondrial function .

Biochemical Analysis

Biochemical Properties

Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound is the inhibition of normal protein synthesis in sensitive bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etimicin sulfate is synthesized from gentamicin C1a by introducing an ethyl group at the 1-N position. The process involves the use of acids or alkali as pH conditioning agents to increase the solubility of etimicin. Isoosmotic adjustment agents are also used to facilitate quick sterilization .

Industrial Production Methods: The process is carefully controlled to ensure high yield and purity, with stringent quality control measures to limit impurities .

Chemical Reactions Analysis

Types of Reactions: Etimicin sulfate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Etimicin sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Gentamicin: A second-generation aminoglycoside with higher toxicity.

    Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.

    Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.

Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .

Properties

CAS No.

362045-44-1

Molecular Formula

C21H45N5O11S

Molecular Weight

575.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1

InChI Key

OEBISAUVQBGQKC-ZIZSAZPJSA-N

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O

SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O

Origin of Product

United States

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